2-(2-ethoxyethoxy)-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-(2-ethoxyethoxy)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-2-13-7-8-14-11-12-9-5-3-4-6-10(9)15-11/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STAVHJBEQNGQRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=NC2=CC=CC=C2S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-ethoxyethoxy)-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with ethylene oxide in the presence of a base. The reaction proceeds through the nucleophilic attack of the sulfur atom on the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The compound can participate in substitution reactions, where the ethoxyethoxy group can be replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions can be conducted under mild to moderate temperatures.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Compounds with different functional groups replacing the ethoxyethoxy group.
Scientific Research Applications
2-(2-Ethoxyethoxy)-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers. It is also used as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 2-(2-ethoxyethoxy)-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
*Calculated based on molecular formula C₁₁H₁₃NO₂S.
Key Observations :
- The ethoxyethoxy group confers higher hydrophilicity compared to halogenated or sulfonyl analogs .
- Bulky substituents (e.g., benzylsulfonyl) reduce metabolic clearance but may hinder target binding .
- Electron-withdrawing groups (e.g., trifluoromethyl) increase chemical stability but may reduce nucleophilic reactivity .
Antimicrobial Activity
- This compound: Limited direct data, but ethoxyethoxy groups in related compounds enhance cellular uptake .
- Amino acetylenic derivatives (e.g., BZ2, BZ5): Exhibit antifungal activity (MIC = 15.62 µg/mL against C. albicans) .
- 2-Substituted oxadiazole-benzothiazoles : Moderate antibacterial activity against S. aureus and E. coli .
Anticancer Activity
- 2-(Methylsulfonyl)-1,3-benzothiazole : Inhibits RNA/DNA synthesis via nitro enzyme binding .
- Fluorenyl-benzothiazole probes (e.g., compound 2) : Used in bioimaging due to high two-photon absorptivity .
Anticonvulsant Activity
Comparison Insights :
Challenges :
- Ethoxyethoxy substitution requires multi-step synthesis, limiting yield compared to simpler substitutions (e.g., methylsulfonyl) .
Q & A
Basic Research Question
- pH Stability Studies : Incubate the compound in buffers (pH 1–9) and analyze degradation via UPLC at 24/48/72 hours.
- Photostability Testing : Expose to UV light (ICH Q1B guidelines) and monitor changes with NMR/UV-Vis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
